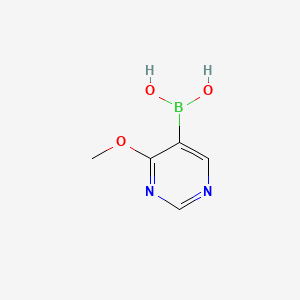
(4-Methoxypyrimidin-5-yl)boronic acid
説明
“(4-Methoxypyrimidin-5-yl)boronic acid” is a boronic acid derivative with the molecular formula C5H7BN2O3 . It is a type of organoboron compound, which are commonly used in organic chemistry .
Synthesis Analysis
Boronic acids, including “(4-Methoxypyrimidin-5-yl)boronic acid”, can be synthesized using various methods. One common method involves the use of organometallic reagents and boranes . The synthetic processes used to obtain these active compounds are relatively simple and well-known .
Molecular Structure Analysis
The molecular weight of “(4-Methoxypyrimidin-5-yl)boronic acid” is approximately 153.93 g/mol . The exact mass is 154.05500 . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors .
Chemical Reactions Analysis
Boronic acids, including “(4-Methoxypyrimidin-5-yl)boronic acid”, are considered Lewis acids . They can form stable transition complexes with sugars and amino acids . The pKa values of boronic acids can change in the presence of diols .
科学的研究の応用
Sensing Applications
Boronic acids, including derivatives like (4-Methoxypyrimidin-5-yl)boronic acid, are known for their utility in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. This makes them suitable for homogeneous assays or heterogeneous detection .
Medicinal Chemistry
Non-symmetrical borinic acids, which can be related to boronic acid derivatives, have shown potential in medicinal chemistry applications. They could be used in the development of chemical sensors or as part of polymers with sensing capabilities .
Materials Science
Similarly, borinic acid derivatives have been studied for their applications in materials science. This includes their incorporation into polymers for chemical sensing purposes .
Fluorescent Sensing
Some boronic acids have been combined with fluorescent compounds like pyrene to create sensors for catechol and its amino-derivatives, such as dopamine, DOPA, and DOPAC. While not directly stated for (4-Methoxypyrimidin-5-yl)boronic acid, it’s plausible that similar applications could be explored given the compound’s structural properties .
Research Chemicals
(4-Methoxypyrimidin-5-yl)boronic acid is available for purchase as a research chemical, indicating its use in various research and development activities within chemistry and biochemistry fields .
Proteomics Research
This compound is also marketed specifically for proteomics research, suggesting its use in the study of proteins and their functions .
作用機序
将来の方向性
Boronic acids have been gaining interest in medicinal chemistry due to their potential applications in various fields such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, it is expected that the studies with boronic acids, including “(4-Methoxypyrimidin-5-yl)boronic acid”, will be extended in order to obtain new promising drugs in the future .
特性
IUPAC Name |
(4-methoxypyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O3/c1-11-5-4(6(9)10)2-7-3-8-5/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHFIKAJVVQLMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680996 | |
| Record name | (4-Methoxypyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
909187-37-7 | |
| Record name | (4-Methoxypyrimidin-5-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909187-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxypyrimidin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


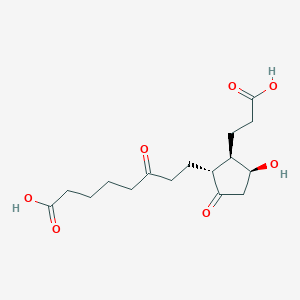

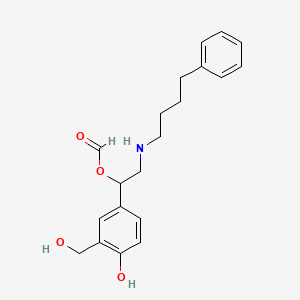

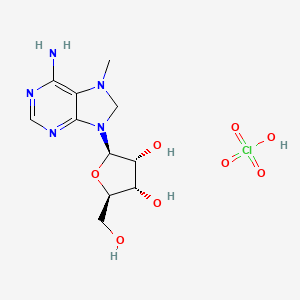
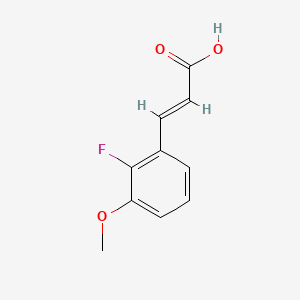
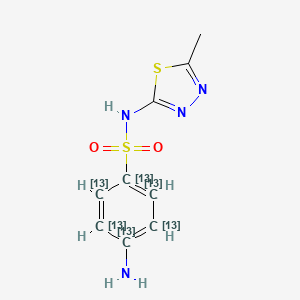
![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide](/img/structure/B566042.png)
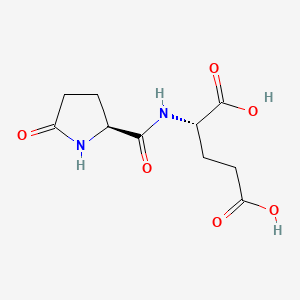

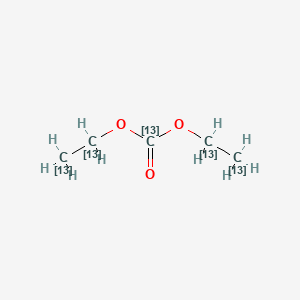
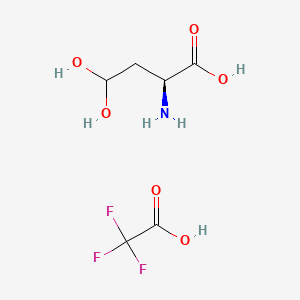

![(3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate](/img/structure/B566054.png)